molecular formula C12H14N2 B2633316 2-(Quinolin-8-yl)propan-1-amine CAS No. 1509498-23-0

2-(Quinolin-8-yl)propan-1-amine

Cat. No. B2633316
CAS RN: 1509498-23-0
M. Wt: 186.258
InChI Key: CLVJFVRNPUQOAB-UHFFFAOYSA-N
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Description

2-(Quinolin-8-yl)propan-1-amine is a compound that has been used in various fields of industrial and synthetic organic chemistry . It is a vital scaffold for leads in drug discovery and plays a major role in the field of medicinal chemistry .


Synthesis Analysis

The synthesis of quinolin-8-amines, which are isomerically related to 2-(Quinolin-8-yl)propan-1-amine, has been achieved through intramolecular main group metal Lewis acid-catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines . The reactions can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .


Molecular Structure Analysis

The molecular structure of 2-(Quinolin-8-yl)propan-1-amine is characterized by a double-ring structure containing a benzene ring fused with a pyridine moiety . The molecular formula is C9H7N .


Chemical Reactions Analysis

In the synthesis of quinolin-8-amines, intramolecular main group metal Lewis acid catalyzed formal hydroamination as well as hydroarylation methodology using mono-propargylated aromatic ortho-diamines has been employed . The annulations can be conducted utilizing equal aerobic conditions with either stannic chloride or indium (III) chloride .

Scientific Research Applications

Synthesis of Quinolin-2-Ones and Phenanthridin-6-Ones

The derivatives of quinolin-2-one and phenanthridin-6-one are very important starting materials for drugs, materials with different applications, and as reagents in organic synthesis . The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is not only practical and efficient, but also applicable to the isotopic labeling of carbonyl carbon, which is beneficial for the subsequent drug discovery and production .

Direct Carbonylation of o-Alkenylanilines

Direct carbonylation of o-alkenylanilines with CO to synthesize quinolin-2-ones has been developed . A variety of quinolin-2-one derivatives were synthesized under mild conditions .

Synthesis of Heterocyclic Quinoline Derivatives

New quinoline derivatives functionalized with various fused or linked heterocycles have been prepared . 2-(Quinolin-8-yloxy)acetohydrazide (QAH) was synthesized starting from quinolin-8-ol and used to obtain pyrazole derivatives by cyclization with ethyl cyanoacetate, ethyl acetoacetate, and benzoylacetone .

Synthesis of Pyrano[3,2-h]quinoline Derivatives

A series of pyrano[3,2-h]quinoline derivatives fused to pyrimidine and thiazine moieties were obtained via one-pot three-component condensation of 8-hydroxyquinoline with substituted aromatic aldehydes and malononitrile and ethyl acetoacetate .

Synthesis of Quinoline-8-amines

Quinoline-8-amines can be produced from catalytic annulations of internal N1-β-γ-alkynyldiamines .

Drug Discovery and Production

The synthesis of quinolin-2-ones and phenanthridin-6-ones by direct carbonylation is beneficial for the subsequent drug discovery and production . These compounds are very important starting materials for drugs .

Safety And Hazards

The safety information for 2-(Quinolin-8-yl)propan-1-amine indicates that it is dangerous with hazard statements including H302, H315, H318, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Therefore, the future directions of 2-(Quinolin-8-yl)propan-1-amine could involve further exploration of its potential applications in these fields.

properties

IUPAC Name

2-quinolin-8-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-9(8-13)11-6-2-4-10-5-3-7-14-12(10)11/h2-7,9H,8,13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLVJFVRNPUQOAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC=CC2=C1N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Quinolin-8-yl)propan-1-amine

CAS RN

1509498-23-0
Record name 2-(quinolin-8-yl)propan-1-amine
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